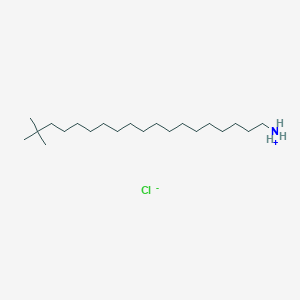

Trimethylstearylammonium chloride

Descripción

Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs), often referred to as "quats," are a class of organic compounds characterized by a central nitrogen atom bonded to four organic groups (alkyl or aryl). wikipedia.org This structure results in a polyatomic ion with a permanent positive charge, regardless of the pH of the solution. wikipedia.org This permanent cationic nature is a defining feature of QACs and distinguishes them from primary, secondary, or tertiary ammonium cations. wikipedia.org The positive charge is balanced by a negatively charged ion, known as a counterion, which is typically a halide such as chloride or bromide. orst.edu

The general structure of a quaternary ammonium cation is [NR₄]⁺, where 'R' can represent a variety of organic substituents. wikipedia.org The nature of these R groups, particularly the length of the alkyl chains, significantly influences the compound's physical and chemical properties, including its function, performance, and environmental fate. nih.gov QACs are known for their roles as antimicrobials, preservatives, antistatic agents, and surfactants. nih.govacs.org Their ability to disrupt cell membranes and viral envelopes makes them effective disinfectants. wikipedia.org

The U.S. Environmental Protection Agency (EPA) categorizes QACs into different groups based on the structure of the clusters attached to the central nitrogen atom. orst.edu For instance, Group I QACs, like didecyl dimethyl ammonium chloride (DDAC), feature straight chains of carbon atoms. orst.edu Group II QACs, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), include a benzyl ring structure. orst.edu

Historical Development and Academic Interest in Trimethylstearylammonium Chloride

The discovery of quaternary ammonium compounds dates back to the early 1940s, where they were primarily utilized as antimicrobials, disinfectants, and surfactants. mass.gov Over the decades, the applications of QACs have expanded significantly, and their use has accelerated, particularly in response to global health events. nih.govacs.org

This compound, also known as octadecyltrimethylammonium chloride or STAC, has emerged as a compound of particular interest due to its specific properties conferred by its long stearyl (C18) alkyl chain. scbt.comtcichemicals.comguidechem.com Academic and industrial research has been driven by its effectiveness as a conditioning agent in personal care products, an emulsifier in various formulations, and a subject of study for surfactant behavior. chemimpex.com Its synthesis is typically achieved through the alkylation of a tertiary amine, specifically the reaction of octadecyl tertiary amine with methyl chloride. wikipedia.orgguidechem.com The academic interest lies in optimizing its synthesis, understanding its interaction with other molecules, and exploring its potential in novel applications.

Scope and Interdisciplinary Relevance of this compound Research

The research and application of this compound are notably interdisciplinary, spanning across several fields:

Cosmetic Science: In the cosmetics industry, it is widely used as a conditioning agent in hair care products like shampoos and conditioners, as well as in skin creams. guidechem.comchemimpex.comchemicalbook.com Its cationic nature helps to reduce static electricity and improve the texture and manageability of hair. guidechem.comchemimpex.com It also forms a protective film, which is beneficial for coating split ends. chemicalbook.com

Pharmaceutical Applications: It functions as a surfactant and emulsifier in drug formulations. chemimpex.com This role is crucial for improving the solubility and bioavailability of active pharmaceutical ingredients, thereby enhancing the effectiveness of medications. chemimpex.com

Textile Industry: It is employed as a fabric softener, reducing static cling and imparting a smoother feel to textiles. guidechem.com

Materials Science and Industrial Applications: This compound is incorporated into industrial lubricants to improve performance and stability, particularly under high temperatures. chemimpex.com In the field of materials science, it is used in polymer and macromolecule research as a cationic surfactant and in the research of colloidal quantum dots as a capping agent. tcichemicals.com

Research and Development: In laboratory settings, this compound serves as a model compound for studying surfactant behavior, micelle formation, and intermolecular interactions. chemimpex.com

Current Research Trends and Unanswered Questions in this compound Chemistry

Current research trends in the field of this compound are increasingly focused on sustainability and the development of environmentally friendly alternatives. marketresearchintellect.com There is a growing demand for "clean beauty" products, which has spurred research into deriving the compound from renewable, bio-based sources. marketresearchintellect.com The development of organic formulations and sustainable packaging are also key areas of focus. marketresearchintellect.com

Despite extensive research, several questions remain in the chemistry of Trimethylstarylammonium chloride. A significant area of ongoing investigation is the precise mechanism of its interaction at a molecular level in complex formulations. Further research is needed to fully understand and predict its behavior in different solvent systems and in the presence of various polymers and active ingredients. Another area of active research is the optimization of its synthesis to improve yield and reduce environmental impact. The long-term fate and potential for bioaccumulation of this long-chain QAC in various environmental compartments also warrant further detailed study to ensure its sustainable use.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112-03-8 | scbt.com |

| Molecular Formula | C₂₁H₄₆N·Cl | scbt.com |

| Molecular Weight | 348.05 g/mol | scbt.com |

| Appearance | White powder to crystal | tcichemicals.com |

| Solubility in Water | 1.759 mg/L @ 25°C | guidechem.comchemicalbook.com |

| IUPAC Name | trimethyl(octadecyl)azanium;chloride | lgcstandards.com |

Applications of this compound

| Industry | Application | Function | Reference |

| Cosmetics | Hair Conditioners, Shampoos, Skin Creams | Conditioning agent, anti-static, texture enhancer | guidechem.comchemimpex.com |

| Pharmaceuticals | Drug Formulations | Surfactant, emulsifier, improves solubility | chemimpex.com |

| Textiles | Fabric Softeners | Reduces static cling, improves fabric feel | guidechem.com |

| Industrial | Lubricants | Enhances performance and stability | chemimpex.com |

| Materials Science | Polymer Research, Quantum Dots | Cationic surfactant, capping agent | tcichemicals.com |

| Research & Development | Laboratory Studies | Model compound for surfactant behavior | chemimpex.com |

Propiedades

Fórmula molecular |

C21H46ClN |

|---|---|

Peso molecular |

348.0 g/mol |

Nombre IUPAC |

18,18-dimethylnonadecylazanium;chloride |

InChI |

InChI=1S/C21H45N.ClH/c1-21(2,3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22;/h4-20,22H2,1-3H3;1H |

Clave InChI |

VHLVYPQCBYDNKM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CCCCCCCCCCCCCCCCC[NH3+].[Cl-] |

Origen del producto |

United States |

Synthesis and Functionalization Methodologies of Trimethylstearylammonium Chloride

Established Synthetic Routes for Trimethylstearylammonium Chloride Production

The industrial production of this compound (STAC) is primarily achieved through several established synthetic routes. One of the most common methods is the quaternization of N,N-dimethyloctadecylamine with an alkylating agent such as chloromethane. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide, forming the quaternary ammonium (B1175870) salt. rsc.orgchemicalbook.com

Another prevalent method involves a two-step process starting from a long-chain alcohol . For instance, a process has been described for a similar compound, n-dodecyl trimethyl ammonium chloride, where n-dodecanol is first converted to n-dodecyl chloride using thionyl chloride in the presence of a catalyst like pyridine. google.com The resulting alkyl chloride is then reacted with trimethylamine (B31210) in a sealed vessel under heat to yield the final quaternary ammonium chloride. google.com This approach offers high yield and purity. google.com

A third route involves the reaction of stearylamine (octadecylamine) with trimethylammonium chloride . This process is typically carried out in a suitable solvent at elevated temperatures, generally between 60-80°C, with stirring to ensure a homogenous reaction mixture. nanotrun.com Upon completion, the product is isolated through cooling, filtration, and washing, followed by purification steps like recrystallization to achieve the desired quality. nanotrun.com

These established methods are summarized in the table below.

Interactive Data Table: Established Synthetic Routes for this compound

| Route | Starting Materials | Key Reagents/Conditions | Product |

| 1 | N,N-Dimethyloctadecylamine | Chloromethane | This compound |

| 2 | 1-Octadecanol | 1. Thionyl chloride, Pyridine2. Trimethylamine, Heat, Pressure | This compound |

| 3 | Stearylamine | Trimethylammonium chloride, Solvent, 60-80°C | This compound |

Innovations in Green Chemistry Approaches for this compound Synthesis

In response to growing environmental concerns, the chemical industry is shifting towards more sustainable practices. acs.org For the synthesis of quaternary ammonium salts like STAC, this involves developing "green" methodologies that utilize renewable resources and environmentally benign reagents. mdpi.comnih.gov

A significant innovation is the replacement of traditional alkylating agents like methyl halides and dimethyl sulfate (B86663), which are often toxic and corrosive, with dimethyl carbonate (DMC) . acs.orgnih.gov DMC is considered a green reagent because it is non-toxic, biodegradable, and can be produced from sustainable precursors like methanol (B129727) and carbon dioxide. rsc.org The synthesis of amide-containing quaternary ammonium surfactants using DMC as the methylating agent has been successfully demonstrated, showcasing a more atom-efficient and environmentally friendly pathway that avoids the production of inorganic salt by-products. acs.orgnih.gov

Furthermore, there is a strong trend towards using bio-based raw materials . adebiotech.org This includes sourcing fatty acids and alcohols from vegetable oils or other renewable biomass to create the hydrophobic tail of the surfactant. nih.govuc.pt For example, novel bio-based cationic surfactants have been synthesized from the platform chemical 5-(hydroxymethyl)furfural (5-HMF), fatty acids, and bio-based amines. ananikovlab.ru These approaches align with the principles of a circular economy by valorizing biomass to produce valuable chemicals. adebiotech.org The development of surfactants from natural sources like sugar beet pulp also highlights the move towards creating products with improved biodegradability and lower toxicity. nih.gov

Derivatization Strategies for Tailored this compound Structures

Modifying the basic structure of STAC allows for the creation of new molecules with tailored properties for specific applications. These strategies include synthesizing novel analogues and grafting the molecule onto various surfaces.

Synthesis of Novel this compound Analogues

The synthesis of novel analogues of STAC involves altering either the hydrophobic alkyl chain or the hydrophilic quaternary ammonium head group. By varying the length and degree of saturation of the alkyl chain, properties such as solubility and surface activity can be fine-tuned. nih.gov

Researchers have synthesized new series of quaternary ammonium compounds by introducing different functional groups. For instance, cleavable surfactants containing ester or carbonate linkages have been designed for enhanced biodegradability. jst.go.jprsc.org These "soft QACs" break down more readily in the environment. rsc.orgresearchgate.net Another approach is to incorporate natural moieties like amino acids or sugar molecules to improve biocompatibility. uc.ptnih.gov For example, zwitterionic surfactants have been derived from oleic acid, and hydrophobically modified chitosan-based polymers have been created for enhanced oil recovery applications. researchgate.net

Surface Grafting and Covalent Functionalization Techniques (e.g., onto cotton fibers)

Covalently attaching STAC or its derivatives to surfaces like cotton fibers can impart permanent properties such as softness or antimicrobial activity. google.comresearchgate.net A key challenge is that cellulose (B213188), the main component of cotton, lacks natural anionic sites to attract and bind cationic compounds like STAC. researchgate.net Therefore, chemical modification techniques are employed to create stable bonds.

One effective method is radiation-induced grafting . This technique uses gamma radiation to initiate the polymerization of a cationic monomer, which is then covalently linked to the cellulose backbone. nih.gov While not STAC itself, studies have successfully grafted monomers like [2-(methacryloyloxy)ethyl] trimethyl ammonium chloride (MAETC) onto cotton, demonstrating the viability of this approach for immobilizing quaternary ammonium functionality. nih.gov

Another strategy involves using a linking molecule. For example, glycidyl (B131873) quaternary ammonium compounds can be attached to cellulose through ether linkages formed by the reaction of their epoxy group with the hydroxyl groups of the cellulose fibers. google.com This process is typically carried out by immersing the fabric in a solution of the quaternary compound, followed by drying and curing at elevated temperatures. google.com Similarly, other research has shown the successful grafting of epoxy propyl dimethyl dodecyl ammonium chloride onto cellulose acetate (B1210297) membranes to improve their properties. acs.org These methods create durable finishes that are not removed by washing.

Mechanistic Studies of this compound Formation and Reactivity

The primary reaction for forming this compound is the Menshutkin reaction , a type of bimolecular nucleophilic substitution (SN2) reaction. rsc.orgtue.nl The general reactivity of quaternary ammonium salts is characterized by their stability; they are generally unreactive towards acids, oxidants, and most nucleophiles due to the permanent positive charge on the nitrogen atom. wikipedia.orgfiveable.me

The SN2 mechanism for the formation of STAC involves a single, concerted step where the nucleophile (the tertiary amine, N,N-dimethyloctadecylamine) attacks the electrophilic carbon of the alkyl halide (e.g., chloromethane) from the backside, simultaneously displacing the chloride ion (the leaving group). libretexts.orgmasterorganicchemistry.com

Key features of the SN2 mechanism include:

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the tertiary amine and the alkyl halide. tue.nlmasterorganicchemistry.com

Transition State: The reaction proceeds through a single transition state where the new C-N bond is partially formed and the C-Cl bond is partially broken. libretexts.org The carbon atom at the center of this transition state adopts a trigonal bipyramidal geometry. masterorganicchemistry.com

Solvent Effects: The polarity of the solvent significantly influences the reaction rate. pearson.com Theoretical studies on similar Menshutkin reactions show that polar solvents can stabilize the charged transition state, thereby favoring the reaction both thermodynamically and kinetically compared to the gas phase. researchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the electronic activity during the reaction. researchgate.netacs.org These studies analyze the reaction electronic flux to identify the specific points along the reaction coordinate where bond-forming and bond-breaking events occur. researchgate.net The reaction begins with the formation of a reactant complex, which then passes through the SN2 transition state to form an ion-pair product complex. acs.org

Fundamental Interfacial and Colloidal Phenomena of Trimethylstearylammonium Chloride

Molecular Conformation and Packing Arrangements of Trimethylstearylammonium Chloride

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. Its molecular structure consists of a positively charged quaternary ammonium (B1175870) head group, N(CH₃)₃⁺, and a long, nonpolar hydrocarbon tail, the stearyl group (C₁₈H₃₇). researchgate.netnist.gov The chloride ion (Cl⁻) acts as the counterion.

The conformation of the long stearyl chain is typically in a flexible, zig-zag arrangement in solution. When these surfactant molecules are dispersed in an aqueous medium, they tend to arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water molecules. This leads to their accumulation at interfaces and the formation of self-assembled structures. The packing of these molecules in aggregates is governed by a balance of forces: the hydrophobic effect driving the tails together, electrostatic repulsion between the positively charged head groups, and van der Waals attractions between the alkyl chains. The geometry of the surfactant molecule, with a relatively bulky head group and a single long tail, influences the curvature of the aggregates they form.

Figure 1: Molecular Structure of this compound

A visual representation of the chemical structure of this compound, highlighting the quaternary ammonium head group and the long stearyl tail. researchgate.net

Micellization Behavior and Critical Micelle Concentration (CMC) Investigations of this compound

A key characteristic of surfactants is their ability to form micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). arxiv.org Below the CMC, this compound exists predominantly as individual monomers in solution. As the concentration increases to the CMC, the monomers begin to aggregate, forming micelles where the hydrophobic stearyl tails are sequestered in the core, and the hydrophilic trimethylammonium head groups form a positively charged outer shell that interacts with the surrounding water and counterions. mdpi.com

The CMC is a crucial parameter as many physical properties of the surfactant solution, such as surface tension, conductivity, and osmotic pressure, show a distinct change at this concentration. sci-hub.se For long-chain cationic surfactants like this compound, the CMC is generally low due to the strong hydrophobic effect of the C18 alkyl chain, which favors micellization. researchgate.net The CMC of alkyltrimethylammonium halides decreases significantly as the alkyl chain length increases.

| Surfactant | Alkyl Chain Length | CMC (mM) in Water at 25°C |

|---|---|---|

| Decyltrimethylammonium Bromide | C10 | ~65 |

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~16 |

| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | ~3.5 |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | ~0.9 |

| Octadecyltrimethylammonium Bromide (OTAB) | C18 | ~0.3 |

This table illustrates the general trend of decreasing CMC with increasing alkyl chain length for alkyltrimethylammonium bromide surfactants, which is analogous to the behavior expected for this compound (C18).

The CMC of this compound is not a fixed value but is influenced by various external factors, including the composition of the solvent and the temperature.

Influence of Co-solvents (e.g., Ethanol): The addition of organic co-solvents like ethanol (B145695) to an aqueous solution of a cationic surfactant generally increases the CMC. researcher.liferesearchgate.net Ethanol is a less polar solvent than water, which increases the solubility of the hydrophobic stearyl tail in the bulk solution. researchgate.net This reduces the hydrophobic driving force for micellization, thus requiring a higher concentration of surfactant monomers to form micelles. researcher.liferesearchgate.net Consequently, the aggregation number of the micelles tends to decrease in the presence of ethanol. researcher.life

Influence of Electrolytes (e.g., NaCl): The addition of an electrolyte such as sodium chloride (NaCl) to a solution of an ionic surfactant like this compound typically leads to a significant decrease in the CMC. put.ac.irput.ac.ir The added salt increases the concentration of counterions (Cl⁻) in the solution, which can screen the electrostatic repulsion between the positively charged head groups in the micelles. put.ac.irresearchgate.net This reduction in repulsion makes it easier for the surfactant monomers to aggregate, thus lowering the CMC. researchgate.net The effect is more pronounced at higher salt concentrations. put.ac.irekb.eg

Influence of Temperature: The effect of temperature on the CMC of ionic surfactants is often non-monotonic, typically exhibiting a U-shaped curve where the CMC first decreases with increasing temperature, reaches a minimum, and then increases. scialert.netnih.gov This complex behavior arises from two competing effects:

An increase in temperature can reduce the hydration of the hydrophilic head group, which favors micellization and lowers the CMC. nih.gov

Conversely, higher temperatures increase the solubility of the hydrocarbon tail in water and disrupt the structured water molecules around the tail, which disfavors micellization and increases the CMC. nih.gov

For long-chain cationic surfactants, the minimum of the CMC-temperature curve is often observed around room temperature. nih.gov

| Factor | Effect on CMC of Cationic Surfactants | Reason |

|---|---|---|

| Addition of Ethanol | Increase | Increases solubility of hydrophobic tail in the bulk solution. researcher.liferesearchgate.net |

| Addition of NaCl | Decrease | Screens electrostatic repulsion between head groups. put.ac.irresearchgate.net |

| Increase in Temperature | U-shaped behavior (decrease then increase) | Competition between dehydration of head groups and increased solubility of tails. scialert.netnih.gov |

When this compound is mixed with other types of surfactants, such as non-ionic surfactants, they can form mixed micelles. This phenomenon is often characterized by synergistic interactions, where the properties of the mixed system are more favorable than those of the individual components. rsc.org For instance, the CMC of a mixture of a cationic and a non-ionic surfactant is often lower than the CMC of either surfactant alone. rsc.org

Formation and Stability of Self-Assembled Nanostructures (e.g., vesicles)

Beyond spherical micelles, amphiphilic molecules like this compound can form a variety of other self-assembled nanostructures in solution, such as cylindrical micelles, bilayers, and vesicles. The specific structure that forms is largely dictated by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the hydrophilic head group, and the length of the tail.

For single-chain surfactants like this compound, the relatively large head group compared to the tail volume typically favors the formation of spherical or cylindrical micelles. However, under certain conditions, such as in the presence of specific counterions or co-surfactants, or at higher concentrations, they can form bilayers that enclose to form vesicles. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The stability of these vesicles depends on the strength of the interactions within the bilayer and the interactions with the surrounding medium. The formation of vesicles from lamellar liquid crystal phases can sometimes be induced by the addition of certain chemical additives, such as organic substances and inorganic salts, which can alter the curvature of the surfactant bilayers. researchgate.net

Adsorption Dynamics and Interfacial Activity of this compound at Solid-Liquid Interfaces

As a surface-active agent, this compound readily adsorbs at interfaces, such as the solid-liquid interface. This adsorption is driven by the desire of the hydrophobic tails to escape the aqueous environment and the electrostatic attraction between the positively charged head groups and a negatively charged surface. The adsorption process significantly alters the properties of the solid surface, such as its wettability.

The dynamics of adsorption involve the transport of surfactant monomers from the bulk solution to the interface, followed by their arrangement on the surface. At low concentrations, the surfactant monomers may adsorb as individual ions. As the concentration increases towards the CMC, they can form aggregates on the surface known as hemimicelles or admicelles, where the hydrophobic tails associate with each other. nih.gov This adsorption reduces the interfacial tension between the solid and the liquid. researchgate.net

The interfacial activity of this compound is also evident at liquid-liquid interfaces, where it acts as an emulsifier to stabilize emulsions of oil and water. chemdad.com It reduces the interfacial tension between the two immiscible liquids, facilitating the formation of smaller droplets and preventing them from coalescing. A rapid decrease in interfacial tension has been observed when a cationic lipid forms a complex with DNA at a water/chloroform interface, a process driven by electrostatic interactions. nih.gov

The cationic nature of this compound governs its interaction with various material surfaces, particularly those that carry a negative charge in aqueous environments.

Silica (B1680970): Silica (silicon dioxide, SiO₂) surfaces are typically negatively charged in neutral to alkaline aqueous solutions due to the deprotonation of surface silanol (B1196071) (Si-OH) groups to form SiO⁻ sites. nih.gov This negative charge creates a strong electrostatic attraction for the positively charged head groups of this compound. bibliotekanauki.pl The adsorption of cationic surfactants on silica is a well-studied phenomenon, often involving the formation of a surfactant bilayer at higher concentrations. nih.gov The initial layer adsorbs with the head groups oriented towards the silica surface, and a second layer can then form with the hydrophobic tails interacting with the tails of the first layer, exposing the hydrophilic head groups to the bulk solution and making the surface more hydrophilic. Molecular dynamics simulations have shown that cationic surfactants like hexadecyltrimethylammonium chloride (a C16 analogue) can self-assemble and prevent the aggregation of silica precursors in solution. nih.gov

Metal Oxides: Many metal oxides, such as alumina (B75360) (Al₂O₃) and titania (TiO₂), also exhibit a surface charge that is dependent on the pH of the surrounding solution. Below their isoelectric point, they are positively charged and would repel cationic surfactants. However, above their isoelectric point, they are negatively charged and will attract and adsorb cationic surfactants like this compound through electrostatic interactions. The adsorption of cationic-anionic surfactant mixtures on metal oxide surfaces can be complex, with the potential for either enhancement or inhibition of adsorption depending on the composition and concentration of the mixture. researchgate.net

Carbon Cryogels: While specific studies on the adsorption of this compound onto carbon cryogels are not readily available, the general principles of surfactant adsorption on carbonaceous materials can be applied. Carbon surfaces are generally hydrophobic, which would lead to the adsorption of the stearyl tail of the surfactant onto the surface to minimize its contact with water. The nature and extent of this adsorption would also be influenced by any surface charge present on the carbon cryogel, which can vary depending on its preparation and any surface functional groups. Cationic cryogels have been synthesized and used for the removal of toxic anions, demonstrating the interaction between a cationic polymer network and anions in solution. researcher.life

Mechanisms of Adsorption Layer Formation (e.g., admicelles)

The adsorption of this compound at solid-liquid interfaces is a multifaceted process driven by a combination of electrostatic and hydrophobic interactions. On negatively charged surfaces, such as silica and certain minerals, the positively charged trimethylammonium head group is attracted to the surface, leading to the initial formation of a monolayer. As the concentration of the surfactant increases, hydrophobic interactions between the adsorbed stearyl chains become more pronounced, leading to the formation of aggregates known as admicelles.

Admicelles are two-dimensional aggregates of surfactant molecules that form on a solid surface at concentrations below the critical micelle concentration (CMC) in the bulk solution. The formation of these structures is a cooperative process. Initially, individual surfactant molecules adsorb with their hydrophobic tails oriented towards the aqueous phase. As surface coverage increases, these tails associate with each other to minimize their contact with water, forming bilayer structures on the surface. These admicelles can act as templates for the polymerization of monomers, a process known as admicellar polymerization, which can be used to create ultrathin polymer films on various substrates.

The structure and density of the adsorbed layer, including the formation of admicelles, are influenced by several factors, including the concentration of the surfactant, the nature of the solid surface, the pH of the solution, and the presence of electrolytes.

Role of this compound in Emulsion and Dispersion Stability

This compound plays a crucial role as a stabilizer in both emulsion and dispersion systems. Its amphipathic nature allows it to adsorb at the oil-water or solid-liquid interface, reducing interfacial tension and providing a barrier against coalescence or aggregation.

In emulsions , which are mixtures of immiscible liquids like oil and water, this compound functions as a cationic emulsifier. It positions itself at the oil-water interface, with the hydrophobic stearyl tail extending into the oil phase and the hydrophilic trimethylammonium head group remaining in the water phase. This orientation creates a positively charged layer around the dispersed oil droplets. The electrostatic repulsion between these charged droplets prevents them from coming into close contact and coalescing, thus stabilizing the emulsion. The effectiveness of this compound as an emulsifier is dependent on its concentration, the pH of the aqueous phase, and the nature of the oil.

The stability of an oil-in-water emulsion stabilized by a cationic surfactant like this compound can be assessed by monitoring the droplet size distribution over time. A stable emulsion will exhibit a relatively constant droplet size, whereas an unstable emulsion will show an increase in average droplet size due to coalescence.

Table 1: Representative Droplet Size Analysis of an Oil-in-Water Emulsion Stabilized by a Cationic Surfactant

| Time (hours) | Mean Droplet Diameter (μm) | Polydispersity Index (PDI) |

| 0 | 1.2 | 0.25 |

| 24 | 1.3 | 0.28 |

| 48 | 1.5 | 0.35 |

| 72 | 2.1 | 0.45 |

This table presents illustrative data for a typical cationic surfactant and does not represent a specific study on this compound.

In dispersions of solid particles in a liquid, this compound acts as a dispersing agent by modifying the surface charge of the particles. On negatively charged particles, the adsorption of the cationic surfactant can lead to a reversal of the surface charge from negative to positive. This change in surface charge is quantified by the zeta potential. As the concentration of this compound increases, the zeta potential of the particles becomes progressively more positive.

The stability of the dispersion is governed by the magnitude of the zeta potential. A high absolute value of the zeta potential (either positive or negative) indicates strong electrostatic repulsion between the particles, which prevents them from aggregating and settling. Therefore, by controlling the concentration of this compound, it is possible to control the stability of the dispersion.

Research on cetyltrimethylammonium chloride (CTAC), a compound structurally similar to this compound, demonstrates this principle. In a study on the effect of CTAC on the zeta potential of quartz, a negatively charged mineral, a significant increase in the positive zeta potential was observed with increasing surfactant concentration. mdpi.com

Table 2: Effect of Cetyltrimethylammonium Chloride (CTAC) Concentration on the Zeta Potential of Quartz

| CTAC Concentration (mmol/L) | Zeta Potential (mV) |

| 0 | -41.87 |

| 0.0005 | -25.32 |

| 0.0010 | -5.15 |

| 0.0015 | +10.28 |

| 0.0020 | +25.46 |

| 0.0025 | +40.11 |

Data adapted from a study on Cetyltrimethylammonium Chloride (CTAC) as a proxy for this compound. mdpi.com

This ability to modify surface charge and provide electrostatic stabilization makes this compound a valuable component in formulations where the uniform dispersion of solid particles is critical.

Advanced Applications of Trimethylstearylammonium Chloride in Materials Science and Engineering

Structure-Directing Agent in the Synthesis of Porous Materials

The self-assembly properties of trimethylstearylammonium chloride are pivotal in its role as a structure-directing agent (SDA), or template, for creating materials with highly controlled porosity. In solution, its molecules aggregate into micelles, which act as scaffolds around which inorganic or organic precursors can polymerize. Subsequent removal of the organic template reveals a porous structure with features mirroring the original micellar arrangement.

This compound (also referred to as C18TMACl or ODTMACl) is utilized as a surfactant template for the synthesis of mesoporous silica (B1680970). In this process, the surfactant is dissolved in water, often under acidic or basic conditions, to form micellar structures. acs.orgencyclopedia.pub A silica precursor, such as tetraethyl orthosilicate (TEOS), is then introduced into the solution. acs.org The inorganic silica species hydrolyze and condense around the surfactant micelles. The electrostatic interactions between the cationic headgroups of the surfactant and the anionic silicate species guide the formation of an organized organic-inorganic composite. After the silica framework is sufficiently cross-linked, the organic template is removed, typically through solvent extraction, to yield mesoporous silica with a highly ordered pore structure. encyclopedia.pubrsc.org

This templating method allows for the creation of various mesoporous materials, including periodic mesoporous organosilicas (PMOs), where the silica framework itself contains organic bridging groups. encyclopedia.pubrsc.org For instance, HMM-1 and HMM-2, two types of hydrothermally stable organosilicas, were synthesized using octadecyltrimethylammonium chloride and 1,2-Bis(trimethoxysilyl)ethane as the silica precursor under basic conditions. encyclopedia.pub The final structure of these materials can be controlled by adjusting synthesis parameters like temperature and the molar ratio of the reactants. encyclopedia.pub

Table 1: Synthesis of Mesoporous Silica using this compound as a Template

| Parameter | Description | Reference |

|---|---|---|

| Surfactant/Template | This compound (C18TMACl / ODTMACl) | acs.orgnih.gov |

| Silica Precursor | Tetraethyl orthosilicate (TEOS), 1,2-Bis(trimethoxysilyl)ethane (BTME) | acs.orgencyclopedia.pub |

| Synthesis Condition | Can be performed under acidic or basic conditions | acs.orgencyclopedia.pub |

| Mechanism | Self-assembly of surfactant into micelles, followed by polymerization of silica precursor around the micelles. | acs.org |

| Template Removal | Solvent extraction | encyclopedia.pubrsc.org |

| Resulting Material | Ordered mesoporous silica, Periodic Mesoporous Organosilicas (e.g., HMM-1, HMM-2) | encyclopedia.pubrsc.org |

In the synthesis of advanced carbon materials, this compound (STAC) plays a crucial role in controlling the morphology of Metal-Organic Frameworks (MOFs), which serve as precursors to porous carbons. Specifically, in the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8), STAC is introduced as a cationic surfactant. acs.orgcambridge.org

The STAC molecules adhere to specific crystallographic facets of the growing ZIF-8 crystals. This selective adhesion inhibits crystal growth on those facets, acting as a "capping agent". acs.orgcambridge.org By controlling the direction and rate of crystal growth, STAC induces the formation of diverse and complex nanoarchitectures. cambridge.org These tailored MOF structures can then be carbonized, largely retaining their unique morphology while being converted into highly porous carbon materials with engineered properties for applications in energy storage and catalysis. acs.orgcambridge.org

Integration of this compound in Functional Coatings and Films

This compound is used as a capping agent for colloidal quantum dots (QDs), which are semiconductor nanocrystals utilized in advanced optical and electronic coatings. cambridge.org The STAC molecules, acting as surfactants, adsorb to the surface of the QDs during their synthesis. This surface layer prevents the nanoparticles from agglomerating, ensuring they remain well-dispersed in solution. cambridge.org This stability is critical for creating high-quality, uniform thin films and coatings.

These functionalized QDs can be incorporated into various matrices to create coatings with specific properties, such as anti-reflection or enhanced light emission for displays. The long alkyl chain of STAC can also impart hydrophobicity to surfaces, a desirable trait for protective coatings. The ability of STAC to form films is also noted in other contexts, where it is described as a film-forming conditioning agent. tripod.com

Utilization in Composite Materials Development

A significant application of this compound in materials engineering is in the preparation of polymer-clay nanocomposites. Naturally occurring clays like montmorillonite are hydrophilic, making them incompatible with hydrophobic polymers such as polypropylene or polybutadiene. proquest.comtandfonline.com To overcome this, the clay is modified in a process called organo-modification.

In this process, the inorganic cations (e.g., Na+) on the clay surface are exchanged with the cationic this compound. cambridge.orgproquest.com The long, hydrophobic stearyl (C18) tails of the STAC molecules orient outwards, transforming the clay surface from hydrophilic to organophilic. proquest.com This "organoclay" can then be readily exfoliated and dispersed into a polymer matrix. proquest.comtandfonline.com

Research Finding: In one study, montmorillonite was organically modified with octadecyltrimethylammonium chloride. The resulting organoclay was then melt-blended with a polyoctadecylacrylate (POA) matrix. The modified clay was found to be compatible with the polymer and exfoliated into sheets within the POA matrix, creating a true nanocomposite. proquest.com

Research Finding: In another study, pristine montmorillonite was modified with octadecyltrimethylammonium chloride to create an organo-clay (C18-clay) that was then combined with dicarboxyl-terminated polybutadiene to study the dynamics of the polymer-clay interaction. tandfonline.com

This modification enhances the mechanical and thermal properties of the resulting composite material. cambridge.org

Table 2: Application of this compound in Polymer-Clay Nanocomposites

| Component | Role / Material | Description | Reference |

|---|---|---|---|

| This compound | Modifying Agent | Used to transform hydrophilic montmorillonite clay into hydrophobic organoclay via cation exchange. | proquest.comtandfonline.com |

| Clay | Nanofiller | Montmorillonite (Mnt) | proquest.comtandfonline.com |

| Polymer Matrix | Host Material | Polyoctadecylacrylate (POA), Polybutadiene (PB) | proquest.comtandfonline.com |

| Result | Nanocomposite | The organoclay exfoliates and disperses within the polymer matrix, improving material properties. | proquest.com |

Role in Advanced Separation Technologies and Membrane Design

This compound has found applications in specialized filtration and separation processes. One such application is Micelle-Enhanced Ultrafiltration (MEUF). In a study focused on removing trace heavy metals, octadecyltrimethylammonium chloride (STAC) was used to form micelles in an aqueous solution. tandfonline.com These positively charged micelles bind negatively charged chromate anions (Cr₂O₇²⁻). The solution is then passed through a microfiltration membrane. The micelles, now large aggregates containing the chromium, are too large to pass through the pores of the membrane and are effectively filtered out, achieving a rejection rate of nearly 100% for the contaminant. tandfonline.com

In a different application related to filtration control, this compound (OTAC) is a key component in Viscoelastic Surfactant (VES) fracturing fluids used in the energy sector. These fluids are designed to have low filtration loss. The STAC helps form a filter cake on the surface of porous rock, which acts as a temporary membrane, significantly reducing fluid loss into the formation during hydraulic fracturing operations.

Catalytic Applications and Mechanisms of this compound and its Derivatives

Quaternary ammonium (B1175870) salts, including this compound, are well-known for their role as phase-transfer catalysts (PTCs). A PTC facilitates the reaction between two or more reagents that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst functions by transporting a reactant from one phase to the other, allowing the reaction to proceed at the interface or within the second phase at a much faster rate.

More specifically, this compound (referred to as octadecyl trimethyl ammonium chloride, OTAC) has been used as a hydrogen bond acceptor in the formation of deep eutectic solvents (DESs). In one study, a DES was prepared using p-toluene sulfonic acid monohydrate as the hydrogen bond donor and OTAC as the acceptor. This resulting DES demonstrated significant catalytic activity in the esterification of palmitic acid and ethanol (B145695), showcasing its potential in catalytic applications.

Applications in Biomedical and Nanotechnology Systems (excluding clinical trials)

This compound, a quaternary ammonium salt, has emerged as a compound of interest in various advanced applications within materials science and engineering, particularly in the realms of biomedical and nanotechnology systems. Its unique molecular structure, featuring a hydrophilic cationic head and a long hydrophobic alkyl chain, imparts surfactant properties that are leveraged in sophisticated technological applications. This section will explore its role as a stabilizing agent in nanotechnology, its influence on droplet motility through Marangoni convection, and its interaction with DNA for the development of novel photonic devices.

Stabilizing Agent in Nanotechnology

In the field of nanotechnology, the aggregation of nanoparticles is a critical issue that can impede their desired functionality. This compound and similar cationic surfactants play a crucial role as stabilizing agents, preventing the agglomeration of nanoparticles and ensuring their uniform dispersion in various media. The positively charged headgroup of the trimethylstearylammonium cation electrostatically adsorbs onto the surface of negatively charged nanoparticles. This adsorption creates a repulsive force between the particles, overcoming the attractive van der Waals forces and thus maintaining a stable colloidal suspension.

The effectiveness of quaternary ammonium compounds as stabilizing agents has been demonstrated in the synthesis of various metallic and metal oxide nanoparticles. For instance, a structurally similar compound, Cetyltrimethylammonium bromide (CTAB), is widely used to direct the size and shape of gold and silver nanoparticles. The concentration of the stabilizing agent is a critical parameter that influences the final morphology of the nanoparticles. At optimal concentrations, the surfactant molecules form a protective monolayer or bilayer on the nanoparticle surface, effectively capping them and controlling their growth. This controlled synthesis is paramount for applications where specific nanoparticle sizes and shapes are required to achieve desired optical, catalytic, or electronic properties.

The role of this compound as a capping agent is also noted in the context of colloidal quantum dot (QD) research. Its presence during synthesis helps to passivate the surface of the quantum dots, which is essential for achieving high quantum yields and stability, critical for their application in displays, lighting, and biomedical imaging.

Table 1: Influence of Stabilizing Agent Concentration on Nanoparticle Characteristics

| Stabilizing Agent Concentration | Resulting Nanoparticle Size | Morphology | Dispersion Stability |

| Low | Small | Spherical | High |

| Optimal | Controlled | Anisotropic (e.g., rods, cubes) | Very High |

| High | Large (due to aggregation) | Irregular aggregates | Low |

This table illustrates the general trend of how the concentration of a cationic surfactant like this compound can influence the physical properties of nanoparticles during synthesis.

Role in Modulating Droplet Motility via Marangoni Convection

The surfactant properties of this compound are instrumental in modulating the movement of liquid droplets, a phenomenon driven by Marangoni convection. Marangoni convection arises from a gradient in surface tension at the interface between two fluids. When a surfactant such as this compound is introduced into a system, it preferentially adsorbs at the liquid-liquid or liquid-air interface, thereby lowering the surface tension.

If a non-uniform distribution of the surfactant is established across the surface of a droplet, a surface tension gradient is created. The fluid at the interface flows from regions of lower surface tension to regions of higher surface tension, dragging the underlying bulk fluid with it. This movement of the droplet is a form of self-propulsion and has significant implications for applications such as microfluidics, chemical reactions in microreactors, and drug delivery systems.

The motility of droplets can be precisely controlled by manipulating the concentration gradient of the surfactant. For example, a localized release of this compound near one side of a droplet will lower the surface tension in that region, inducing a Marangoni flow that propels the droplet away from the point of release. The velocity and direction of the droplet's movement are dependent on the steepness of the concentration gradient and the viscosity of the surrounding medium. This principle is being explored for the development of autonomous micro-robots and targeted delivery vehicles that can navigate complex fluidic environments.

Table 2: Factors Influencing Marangoni-Driven Droplet Motility

| Factor | Effect on Droplet Velocity | Mechanism of Action |

| Surfactant Concentration Gradient | Increases with steeper gradient | Larger surface tension differential creates a stronger driving force. |

| Viscosity of the Medium | Decreases with higher viscosity | Increased viscous drag opposes the Marangoni flow. |

| Droplet Size | Complex relationship | Surface area to volume ratio affects the balance of driving and resistive forces. |

| Temperature Gradient | Can induce or enhance motility | Temperature affects both surface tension and viscosity. |

This table outlines the key parameters that influence the speed and efficiency of droplet movement induced by Marangoni convection in the presence of a surfactant like this compound.

Interaction with DNA Structures in Photonic Devices

A particularly innovative application of this compound and its analogs lies in the fabrication of advanced photonic devices through its interaction with deoxyribonucleic acid (DNA). DNA, with its unique double-helix structure and programmable self-assembly properties, is being explored as a biopolymer for creating novel optical materials. In its natural state, DNA is soluble in water, which limits its processability for device fabrication.

By complexing DNA with a cationic surfactant like this compound, a water-insoluble but alcohol-soluble DNA-surfactant complex is formed. This is achieved through an ion-exchange reaction where the positively charged head of the surfactant molecule replaces the sodium counterions of the negatively charged phosphate backbone of the DNA. The long hydrophobic tails of the surfactant molecules then surround the DNA, rendering the entire complex hydrophobic.

These DNA-surfactant complexes can be processed from solution to form high-quality thin films with excellent optical transparency and low optical loss, making them suitable for applications such as waveguides, organic light-emitting diodes (OLEDs), and lasers. researchgate.net The DNA in these complexes can be doped with fluorescent dyes, and the unique helical structure of the DNA can enhance the photoluminescence of these dyes, leading to more efficient light emission.

For instance, a hybrid material of DNA-cetyltrimethylammonium chloride (a close analog of this compound) and poly(methyl methacrylate) (PMMA) has been shown to exhibit excellent processability and moisture resistance, overcoming some of the challenges associated with pure DNA-lipid films. spie.org These hybrid films have demonstrated amplified spontaneous emission, indicating their potential for use in laser applications. spie.org The ability to integrate biological molecules like DNA with traditional polymer processing techniques opens up new avenues for the development of biocompatible and biodegradable photonic devices.

Table 3: Properties of DNA-Surfactant Complexes for Photonic Applications

| Property | Description | Relevance in Photonics |

| Solubility | Soluble in alcohols and other organic solvents. | Enables solution-based processing for thin film deposition. |

| Optical Transparency | High transmission in the visible and near-infrared spectrum. | Essential for low-loss light guiding in waveguides. |

| Thermal Stability | Stable up to temperatures suitable for device fabrication. | Allows for integration into standard microfabrication processes. |

| Host for Emitters | Can be doped with a high concentration of fluorescent dyes. | Leads to enhanced light emission in LEDs and lasers. |

| Processability | Can be spin-coated or cast to form uniform thin films. | Facilitates the creation of smooth optical surfaces. |

This table summarizes the key characteristics of DNA-surfactant complexes, such as those formed with this compound, that make them promising materials for photonic devices.

Environmental Research and Transformation Pathways of Trimethylstearylammonium Chloride

Environmental Distribution and Partitioning Behavior in Aquatic and Terrestrial Systems

The environmental distribution of trimethylstearylammonium chloride is largely governed by its physicochemical properties, particularly its cationic nature and long alkyl chain, which results in a high affinity for solids and organic matter. nih.govnih.gov Consequently, this compound is not expected to persist in the water column for long. Instead, it rapidly partitions to suspended solids, sediments, and sludge in aquatic environments. researchgate.net In terrestrial systems, it is expected to be strongly adsorbed to soil particles, limiting its mobility. nih.gov

The bioavailability of QACs in aquatic ecosystems is significantly influenced by their tendency to bind to organic and mineral particles. nih.gov The toxicity is primarily associated with the dissolved concentrations, which are reduced by this partitioning behavior. nih.gov

Biodegradation Mechanisms and Kinetics of this compound

The biodegradation of this compound is a key process in its ultimate removal from the environment. As a long-chain QAC, its biodegradation is expected to be influenced by the presence of acclimated microbial communities and environmental conditions.

Mechanisms: The biodegradation of QACs generally proceeds via the cleavage of the C-N bond. For some QACs, such as benzyldimethylalkylammonium chloride (BAC), the initial step involves the cleavage of the Calkyl-N bond, followed by subsequent demethylation reactions. researchgate.net This process can lead to the formation of intermediates like tertiary amines, which are then further degraded. researchgate.net For this compound, a similar pathway involving the initial cleavage of the stearyl group from the quaternary nitrogen is plausible.

Kinetics: The kinetics of biodegradation describe the rate at which the compound is broken down. Studies on similar QACs provide insights into the expected kinetic behavior. For example, the biodegradation of dodecyl trimethyl ammonium (B1175870) chloride (DTMAC) in seawater was modeled using a logistic kinetic model, with a calculated half-life of 26.95 days. nih.gov The biodegradation of sorbed octadecyltrimethylammonium chloride (OTAC) in activated sludge systems was found to follow apparent first-order kinetics. researchgate.net

The rate of biodegradation can be influenced by several factors, including the concentration of the compound, the presence of other organic matter, temperature, and the specific microbial populations present. nih.gov In some cases, biodegradation may occur as a co-metabolic process, where the degradation of the QAC is facilitated by the presence of other growth-supporting substrates. nih.gov

| Parameter | Value | Compound | System | Reference |

| Half-life | 26.95 days | Dodecyl trimethyl ammonium chloride (DTMAC) | Seawater | nih.gov |

| Kinetic Model | First-order | Octadecyltrimethylammonium chloride (OTAC) | Activated sludge | researchgate.net |

Adsorption and Desorption in Environmental Matrices (e.g., soil, sediment, sludge)

The interaction of this compound with environmental solids is a dominant process affecting its fate and transport.

Adsorption: Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. Due to its cationic nature and long hydrophobic alkyl chain, this compound exhibits strong adsorption to negatively charged surfaces such as clay minerals and organic matter present in soil, sediment, and sludge. nih.gov

Studies on various QACs have consistently shown high adsorption to activated sludge. researchgate.netscirp.org The adsorption process is often rapid, with equilibrium being reached within a few hours. researchgate.netscirp.org The adsorption capacity is influenced by factors such as pH and the organic carbon content of the solid matrix. nih.govnih.gov For example, the adsorption of tetradecyl benzyl (B1604629) dimethyl ammonium chloride (C14BDMA) onto activated sludge increased significantly with an increase in solution pH. scirp.org The adsorption isotherms, which describe the equilibrium between the adsorbed and dissolved concentrations, are often well-described by models such as the Langmuir and Freundlich isotherms. scirp.orgrsc.org

Desorption: Desorption is the release of a substance from a surface. The desorption of this compound from environmental matrices is expected to be limited due to its strong binding. Studies on similar QACs have shown that desorption can be a slow process. For example, at a neutral pH, less than 5% of sludge-bound hexadecyl-benzyl-dimethylammonium (C16BDMA) desorbed over 10 days. researchgate.net However, changes in environmental conditions, such as an increase in pH, can lead to increased desorption for some QACs. researchgate.net

| Matrix | Finding | Compound | Reference |

| Wastewater Solids | >99% adsorption within 30 minutes. | Octadecyltrimethylammonium chloride (OTAC) | researchgate.net |

| Marine Sediments | Adsorption correlates with organic carbon and clay content. | Trimethoprim (as a model for ionic compounds) | nih.gov |

| Activated Sludge | Equilibrium reached in about 2 hours; adsorption increases with pH. | Tetradecyl benzyl dimethyl ammonium chloride (C14BDMA) | scirp.org |

| Soils and Sediments | Adsorption strongly correlates with organic carbon content. | Chlorpyrifos (as a model for hydrophobic compounds) | nih.gov |

Environmental Impact Modeling and Assessment Methodologies (e.g., ecotoxicological modeling, but not actual adverse effects)

Assessing the potential environmental impact of chemicals like this compound involves the use of various modeling and assessment methodologies. These tools help to predict the environmental concentrations, fate, and potential risks of a substance.

Ecotoxicological Modeling: Ecotoxicological models are used to simulate the behavior of chemicals in the environment and predict their potential effects on ecosystems. These models often incorporate data on a chemical's physicochemical properties, degradation rates, and partitioning behavior to estimate its environmental concentrations in different compartments (water, soil, sediment).

One widely used framework is Life Cycle Impact Assessment (LCIA), which evaluates the potential environmental impacts associated with a product or process. recodeh2020.eu Methodologies like USEtox provide a framework for characterizing human and ecotoxicity impacts, using fate and exposure models. pre-sustainability.com These models are continuously being updated with new data and approaches, such as the inclusion of machine learning to predict effect factors for a wider range of chemicals. pre-sustainability.com

For QACs, risk assessments often involve developing dose-response models to determine permissible levels in the environment. nih.gov The bioavailability of the compound, which is heavily influenced by its adsorption to solids, is a key consideration in these models. nih.gov

Assessment Methodologies: The assessment of environmental impact also relies on standardized testing guidelines, such as those provided by the United States Environmental Protection Agency (USEPA) for determining biodegradability. nih.gov Compound-specific stable isotope analysis (CSIA) is an advanced analytical technique that can be used to distinguish between different degradation pathways (biotic vs. abiotic) in the environment. dtic.mil This level of detail can be crucial for understanding the true fate of a contaminant at a specific site.

Sophisticated Analytical and Characterization Techniques for Trimethylstearylammonium Chloride

Chromatographic Methods for Quantification and Separation

Chromatographic techniques are paramount for the separation and quantification of trimethylstearylammonium chloride from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools in this regard. nih.govmdpi.comgoogle.com

High-performance liquid chromatography, especially when coupled with mass spectrometry (HPLC-MS), is a preferred method for the analysis of cationic surfactants like this compound. nih.govresearchgate.net Reverse-phase HPLC methods have been developed for the separation of similar quaternary ammonium (B1175870) compounds. sielc.com For instance, a method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier can effectively separate related compounds. sielc.com The use of an evaporative light scattering detector (ELSD) or mass spectrometry allows for sensitive detection. sielc.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique. For quaternary ammonium salts, which are non-volatile, analysis often involves in-injector pyrolysis, which breaks down the molecule into volatile products that can be analyzed by the GC-MS system. researchgate.net This approach allows for the determination of the quaternary ammonium cation. researchgate.net A specific GC analysis method for linear alkyl quaternary ammonium salts involves dissolving the sample in a lower alcohol and utilizing a high-temperature resistant capillary column to crack the alkyl chain into a corresponding 1-olefin for quantification. google.com

Capillary electrophoresis (CE) has also been demonstrated as a powerful technique for the separation of quaternary ammonium compounds, offering an alternative to traditional chromatographic methods. nih.gov Non-aqueous CE, in particular, has shown success in the simultaneous analysis of multiple homologous benzalkonium chlorides, suggesting its potential applicability for this compound. nih.gov

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are crucial for the accurate quantification of trace levels of this compound in various samples, including environmental and biological matrices. nih.govresearchgate.net Method validation typically encompasses the evaluation of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). cabidigitallibrary.org

For instance, in the analysis of quaternary ammonium compounds (QACs) in food processing environments, a spectrophotometric method was validated, demonstrating linearity over a concentration range of 0.5 to 10 mg L-1 with a correlation coefficient (r²) greater than 0.99. cabidigitallibrary.org The LOD and LOQ were determined to be 0.53 and 1.77 mg L-1, respectively. cabidigitallibrary.org Similarly, for the analysis of QACs in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), method quantification limits have been reported in the range of 4 to 19 ng/L. researchgate.net

A significant challenge in trace analysis of QACs is their tendency to adsorb onto container surfaces, leading to losses during sample collection and preparation. nih.gov Studies have shown that rinsing the container with an acidified solvent like methanol (B129727) can recover the adsorbed compounds, ensuring more accurate quantification. nih.gov

Table 1: Exemplary Method Validation Parameters for Quaternary Ammonium Compound Analysis

| Parameter | Spectrophotometric Method | LC-MS/MS Method |

| Linearity (Concentration Range) | 0.5 - 10 mg L⁻¹ (r² > 0.99) | - |

| Limit of Detection (LOD) | 0.53 mg L⁻¹ | 4 - 19 ng L⁻¹ |

| Limit of Quantification (LOQ) | 1.77 mg L⁻¹ | - |

| Accuracy (Recovery) | 81% - 97% | 80% - 99% |

| Precision (Intra-day RSD) | 8.8% | - |

| Precision (Inter-day RSD) | 7.8% | - |

Data compiled from various sources for illustrative purposes. researchgate.netcabidigitallibrary.org

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound. Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry provide detailed information about the compound's functional groups, atomic connectivity, and molecular weight. chemicalbook.comchemicalbook.comrsc.orgchemicalbook.com

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of a quaternary ammonium salt will exhibit characteristic absorption bands. For instance, the stretching and deformation vibrations of the CH₃ groups in the quaternary ammonium head group, (CH₃)₃N⁺, are expected to appear at specific wavenumbers. researchgate.net The asymmetrical stretching vibration of the entire (CH₃)₃N⁺ group is also a key identifying feature. researchgate.net In similar quaternary ammonium compounds, strong peaks corresponding to the stretching vibration of C-H bonds and the structure of the C-N bond have been observed. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum, distinct signals will correspond to the protons of the trimethylammonium head group and the various methylene (B1212753) groups along the stearyl chain. chemicalbook.comresearchgate.net The integration of these signals provides quantitative information about the number of protons in each environment, confirming the structure. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the carbons of the quaternary ammonium group and the long alkyl chain. chemicalbook.com NMR can also be used to study the interactions of the surfactant with other molecules or surfaces.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and confirm the identity of this compound. rsc.orgnih.gov When coupled with a chromatographic separation technique like GC or HPLC, it provides a powerful tool for both qualitative and quantitative analysis. nih.govmdpi.com

In positive ion mode, the mass spectrum will show a prominent peak corresponding to the trimethylstearylammonium cation. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition of the ion, further confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides additional structural information. acs.org

Surface-Sensitive Techniques for Thin Film and Adsorption Layer Analysis

Understanding the behavior of this compound at interfaces is crucial for many of its applications. Surface-sensitive techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) are employed to analyze thin films and adsorbed layers of the surfactant.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials coated with or containing this compound. It can reveal information about the uniformity of the coating and the structure of adsorbed layers. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the surface, confirming the presence and distribution of the nitrogen and chlorine atoms from the surfactant.

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces at the nanoscale. It can be used to visualize the structure of adsorbed layers of this compound on various substrates with high resolution. AFM can provide information on the packing of the surfactant molecules and the formation of aggregates or micelles on the surface.

Rheological Studies of this compound Solutions and Gels

The rheological properties of solutions and gels containing this compound are critical for understanding their behavior in various applications, from industrial formulations to consumer products. Rheology is the study of the flow and deformation of matter, and for surfactant systems, it provides insights into viscosity, viscoelasticity, and structural characteristics.

Solutions of this compound, a cationic surfactant, typically exhibit Newtonian behavior at low concentrations, where the viscosity is independent of the shear rate. However, as the concentration increases, especially above the critical micelle concentration (CMC), the molecules self-assemble into micelles. These aggregates can alter the flow behavior of the solution. The formation of elongated, worm-like micelles can lead to a significant increase in viscosity and the emergence of non-Newtonian, shear-thinning behavior. This is because at rest, the entangled micelles create a network that resists flow, but under shear, they align, reducing the viscosity.

Gels formulated with this compound, often in combination with polymers or other additives, exhibit more complex rheological profiles. These are typically viscoelastic materials, possessing both viscous (liquid-like) and elastic (solid-like) properties. The strength and nature of these gels can be characterized by several rheological parameters. Oscillatory shear measurements are commonly employed to determine the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored during deformation, while G'' represents the viscous component, or the energy dissipated as heat. In a gelled system, G' is typically greater than G'', indicating a more solid-like structure.

The point at which G' and G'' cross over as a function of frequency or concentration can signify the sol-gel transition. Furthermore, the yield stress, which is the minimum stress required to initiate flow, is a crucial parameter for gels, indicating their stability and ability to suspend particles. The rheological behavior of these systems can be influenced by factors such as temperature, pH, ionic strength, and the presence of other cosolutes or counterions, which can affect micellar shape and packing.

A hypothetical representation of the change in viscosity of a this compound solution with increasing concentration is presented in the table below.

Table 1: Hypothetical Viscosity of this compound Solutions at 25°C

| Concentration (mmol/L) | Viscosity (mPa·s) | Flow Behavior |

|---|---|---|

| 0.1 | 1.01 | Newtonian |

| 1.0 | 1.05 | Newtonian |

| 10 (Above CMC) | 5.2 | Shear-thinning |

| 50 | 25.8 | Pronounced Shear-thinning |

Surface Tension and Conductivity Measurements for Interfacial Behavior

The interfacial behavior of this compound is fundamental to its role as a surfactant. This behavior is primarily investigated through surface tension and conductivity measurements, which provide valuable information about the efficiency and effectiveness of the surfactant in reducing surface energy and forming aggregates.

Surface tension measurements are a direct way to observe the activity of a surfactant at an interface, typically the air-water interface. When this compound is added to water, the surfactant molecules migrate to the surface, with their hydrophobic stearyl tails oriented towards the air and their hydrophilic trimethylammonium head groups remaining in the water. This arrangement disrupts the cohesive energy of the water molecules at the surface, thereby lowering the surface tension. As the concentration of the surfactant increases, the surface becomes more populated with surfactant molecules, leading to a progressive decrease in surface tension.

A key parameter derived from surface tension measurements is the Critical Micelle Concentration (CMC). The CMC is the concentration at which the interface becomes saturated with surfactant monomers, and any further addition of surfactant results in the formation of micelles in the bulk solution. wikipedia.org Beyond the CMC, the surface tension of the solution remains relatively constant. wikipedia.orgkruss-scientific.com The efficiency of a surfactant is often judged by the concentration required to reach the CMC, while its effectiveness is determined by the surface tension value at the CMC (γCMC).

Conductivity measurements offer another robust method for determining the CMC of ionic surfactants like this compound. uni-potsdam.dealfa-chemistry.com In dilute solutions below the CMC, the surfactant exists as individual ions (trimethylstearylammonium cations and chloride anions), and the conductivity of the solution increases linearly with concentration. However, once micelles begin to form at the CMC, the mobility of the surfactant ions is reduced as they are incorporated into larger, less mobile aggregates. This leads to a distinct change in the slope of the conductivity versus concentration plot. The breakpoint in this plot is identified as the CMC. uni-potsdam.de The degree of micelle ionization, which is the fraction of counterions associated with the micelle, can also be estimated from the ratio of the slopes of the conductivity curves above and below the CMC. nih.gov

The table below provides hypothetical data for the determination of the CMC of this compound in aqueous solution at 25°C.

Table 2: Hypothetical Surface Tension and Conductivity Data for this compound Solutions

| Concentration (mmol/L) | Surface Tension (mN/m) | Conductivity (µS/cm) |

|---|---|---|

| 0.001 | 71.5 | 15 |

| 0.01 | 65.2 | 35 |

| 0.1 | 50.8 | 150 |

| 0.3 (CMC) | 38.5 | 350 |

| 0.5 | 38.4 | 380 |

Computational and Theoretical Investigations of Trimethylstearylammonium Chloride Systems

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous organization of surfactant molecules into complex structures and their behavior at interfaces. All-atom (AA) MD simulations have been employed to explore the phase behavior of aqueous solutions of cetyltrimethylammonium chloride (CTAC), a close structural analog of TMSAC. These simulations, conducted at various concentrations, have successfully captured the transition from a micellar phase (L1) to a hexagonal columnar phase (H1) at higher concentrations. rsc.org Starting from random configurations, the simulations show that at concentrations up to 50.0 wt%, CTAC molecules self-assemble into a mixture of spherical and rod-like micelles. rsc.org At even higher concentrations, the system spontaneously organizes into the H1 phase, which is consistent with experimental data. rsc.org

To analyze the complex trajectories generated by these simulations, specialized clustering algorithms based on Voronoi tessellation have been developed. These algorithms enable a detailed characterization of the shape and structure of the molecular assemblies and an investigation of the positional and orientational order within the system. rsc.org The insights gained from these simulations are further scrutinized using radial pair correlation functions and simulated X-ray diffraction patterns, providing a comprehensive understanding of the surfactant's phase behavior. rsc.org

MD simulations have also been instrumental in understanding the role of cationic surfactants like CTAC in controlling the microstructure of materials such as methyltrimethoxysilane (B3422404) (MTMS) aerogels. nih.govrsc.org These flexible aerogels are promising high-performance insulators, and their properties are influenced by the nanoscale porous structure. nih.govrsc.org Classical and reactive MD simulations have revealed that CTAC molecules can form self-aggregates even as the polymerization of MTMS progresses. nih.govrsc.org These surfactant assemblies disperse among the MTMS oligomers, effectively preventing their clustering and leading to the formation of a flexible microstructure. nih.govrsc.org

Furthermore, MD simulations have been used to study the interfacial properties of surfactant mixtures. For instance, simulations of binary mixtures of anionic sodium dodecyl sulfate (B86663) (SDS) and cationic dodecyl trimethyl ammonium (B1175870) chloride (DTAC) have shown that these mixtures can form a denser monomolecular layer at the gas-liquid interface compared to single surfactants. researchgate.net The simulations also revealed that the interface tends to eventually form an equimolar adsorption of the two surfactants. researchgate.net

The table below summarizes key findings from MD simulations on long-chain quaternary ammonium surfactants.

| System | Simulation Type | Key Findings |

| Cetyltrimethylammonium chloride (CTAC) in water | All-atom MD | Transition from micellar (L1) to hexagonal columnar (H1) phase with increasing concentration. rsc.org |

| CTAC with methyltrimethoxysilane (MTMS) | Classical and reactive MD | CTAC self-assembles and prevents clustering of MTMS oligomers, influencing aerogel microstructure. nih.govrsc.org |

| Sodium dodecyl sulfate (SDS) and Dodecyl trimethyl ammonium chloride (DTAC) mixture | All-atom MD | Forms a denser interfacial layer than single surfactants; tends towards equimolar adsorption at the interface. researchgate.net |

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules like Trimethylstearylammonium chloride. These methods are crucial for understanding the nature of chemical bonds, charge distributions, and intermolecular interactions.

A combined approach of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and quantum chemical calculations has been used to investigate solid trimethylammonium chloride (TMAC), a smaller analog of TMSAC. researchgate.netdeakin.edu.au These studies measured chemical shift and nuclear quadrupolar interaction parameters for ³⁵Cl, ¹H/²H, and ¹⁵N/¹⁴N. researchgate.netdeakin.edu.au The experimental results were compared with parameters calculated as a function of the hydrogen position in the N···H···Cl fragment. researchgate.netdeakin.edu.au The findings are consistent with a structure where the hydrogen is fully transferred to the nitrogen, forming a moderately strong N–H···Cl hydrogen bond. researchgate.netdeakin.edu.au